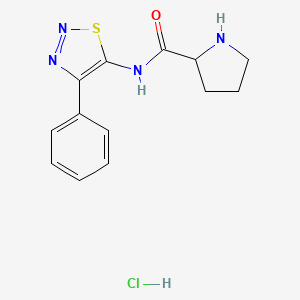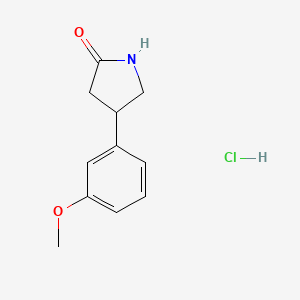
4-(3-Methoxyphenyl)pyrrolidin-2-one;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-4-(3-Methoxyphenyl)pyrrolidin-2-one hydrochloride is a chiral compound with a pyrrolidinone core structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(3-Methoxyphenyl)pyrrolidin-2-one hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3-methoxyphenylacetic acid.
Cyclization: The 3-methoxyphenylacetic acid undergoes cyclization with an appropriate amine to form the pyrrolidinone ring.
Chiral Resolution: The racemic mixture is then resolved to obtain the ®-enantiomer.
Hydrochloride Formation: Finally, the ®-4-(3-Methoxyphenyl)pyrrolidin-2-one is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
®-4-(3-Methoxyphenyl)pyrrolidin-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of 4-(3-Hydroxyphenyl)pyrrolidin-2-one.
Reduction: Formation of 4-(3-Methoxyphenyl)pyrrolidin-2-ol.
Substitution: Formation of various substituted pyrrolidinone derivatives.
Applications De Recherche Scientifique
®-4-(3-Methoxyphenyl)pyrrolidin-2-one hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of ®-4-(3-Methoxyphenyl)pyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or as a ligand for specific receptors. The exact pathways and targets depend on the specific biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(3-Methoxyphenyl)pyrrolidin-2-one: The non-chiral version of the compound.
4-(3-Hydroxyphenyl)pyrrolidin-2-one: An oxidized derivative.
4-(3-Methoxyphenyl)pyrrolidin-2-ol: A reduced derivative.
Uniqueness
®-4-(3-Methoxyphenyl)pyrrolidin-2-one hydrochloride is unique due to its chiral nature, which can result in different biological activities compared to its non-chiral or racemic counterparts. The presence of the methoxy group also provides specific chemical reactivity that can be exploited in various synthetic and biological applications.
Propriétés
Formule moléculaire |
C11H14ClNO2 |
|---|---|
Poids moléculaire |
227.69 g/mol |
Nom IUPAC |
4-(3-methoxyphenyl)pyrrolidin-2-one;hydrochloride |
InChI |
InChI=1S/C11H13NO2.ClH/c1-14-10-4-2-3-8(5-10)9-6-11(13)12-7-9;/h2-5,9H,6-7H2,1H3,(H,12,13);1H |
Clé InChI |
YCRZTIFARPPHLV-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)C2CC(=O)NC2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[2-(3,5-difluorophenyl)propanoyl]-2-ethyl-4-hydroxy-3-methylbenzohydrazide](/img/structure/B14785889.png)
![2-amino-N-[(2-chloro-1,3-thiazol-5-yl)methyl]-N-methylpropanamide](/img/structure/B14785899.png)
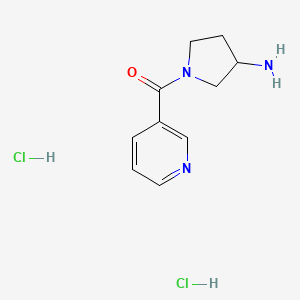




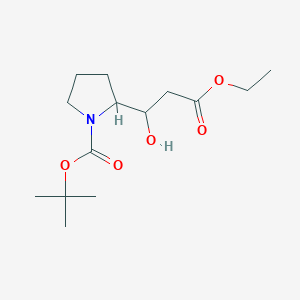
![N-[(8-bromoquinoxalin-5-yl)methylidene]hydroxylamine](/img/structure/B14785937.png)
![(13S,17R)-3-cyclopentyloxy-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-16,17-diol](/img/structure/B14785940.png)
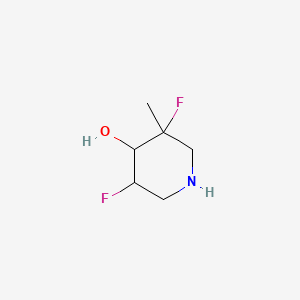
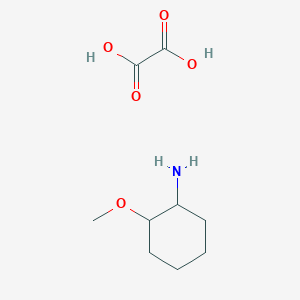
![6-[[4-[2-(4-tert-butylphenyl)-3H-benzimidazol-5-yl]piperazin-1-yl]methyl]quinoxaline;dihydrochloride](/img/structure/B14785955.png)
